Methyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate hydrochloride
Description
Methyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate hydrochloride is a pyrimidine derivative characterized by a methyl ester group at the 4-position, a methyl substituent at the 2-position, and a hydrochloride salt form. This compound serves as a critical building block in medicinal and synthetic chemistry due to its versatility in further functionalization. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties. The hydrochloride salt enhances solubility and stability, making it suitable for crystallographic studies and industrial applications .
Properties
IUPAC Name |
methyl 2-methyl-6-oxo-1H-pyrimidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-4-8-5(7(11)12-2)3-6(10)9-4;/h3H,1-2H3,(H,8,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKLIQKTKJGXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction mixture is heated to promote cyclization, forming the dihydropyrimidine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxylate group at the 4-position undergoes nucleophilic substitution, particularly under alkaline conditions. This reactivity facilitates ester hydrolysis and amidation:
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Hydrolysis to the carboxylic acid (e.g., 14 in ) is favored under basic conditions, while amidation requires coupling agents like DCC (dicyclohexylcarbodiimide) for efficient conversion .
Cyclization and Rearrangement Reactions
The dihydropyrimidine core participates in cycloadditions and rearrangements. For example:
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Claisen Rearrangement : Heating in polar aprotic solvents (e.g., DMF) induces rearrangement to form fused bicyclic structures .
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Michael Addition : Reacts with electron-deficient alkynes (e.g., dimethylacetylenedicarboxylate) to generate intermediates for further functionalization .
Example Pathway
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Michael addition with dimethylacetylenedicarboxylate → Intermediate 18 .
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Microwave-assisted Claisen rearrangement → 5-hydroxypyrimidinone derivatives .
Metal-Chelating Reactions
The compound’s carboxylate and keto groups enable chelation of divalent metal ions (e.g., Mn²⁺, Mg²⁺), critical for inhibiting metalloenzymes like HIV-1 integrase .
| Metal Ion | Binding Site | Application | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Mn²⁺ | Carboxylate, keto, N3 | HIV-1 integrase inhibition | 4.2–5.8 | |
| Mg²⁺ | Carboxylate, keto | Ribonuclease H inhibition | 3.9–4.5 |
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Chelation potency depends on substituents: Electron-withdrawing groups (e.g., -Cl) enhance binding, while methyl groups reduce affinity .
Heterocyclic Functionalization
The pyrimidine ring undergoes electrophilic substitution at the 5-position under acidic conditions:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | 65% | |
| Sulfonation | SO₃, DCM, rt | 5-Sulfonic acid | 58% |
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Nitration occurs regioselectively at the 5-position due to the electron-donating effect of the methyl group .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings:
| Reaction Type | Catalysts/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 5-Aryl-substituted derivatives | 75–82% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 5-Amino derivatives | 68% |
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Arylboronic acids and amines are common coupling partners, enabling diversification for medicinal chemistry .
Reduction Reactions
The keto group at the 6-position is reducible:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 6-Hydroxy derivative | 90% | |
| H₂, Pd/C | EtOH, rt, 1 atm | 6-Deoxy derivative | 78% |
Salt Formation and Solubility
The hydrochloride salt enhances aqueous solubility (up to 12 mg/mL in water) . Conversion to other salts (e.g., sodium, potassium) is achievable via ion exchange:
| Salt Type | Method | Solubility (H₂O) | Source |
|---|---|---|---|
| Sodium | NaOH, rt | 22 mg/mL | |
| Potassium | KOH, ethanol | 18 mg/mL |
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate hydrochloride has the molecular formula and a molecular weight of approximately 194.7 g/mol. The compound features a pyrimidine ring with various functional groups that contribute to its reactivity and biological activity. Understanding its chemical structure is crucial for exploring its applications.
Antimicrobial Activity
Research has shown that derivatives of methyl 2-methyl-6-oxo-1,6-dihydropyrimidine exhibit antimicrobial properties. A study highlighted the synthesis of various derivatives that were tested against bacterial strains, demonstrating promising antibacterial activity. The mechanism of action is thought to involve interference with bacterial DNA synthesis pathways, making it a potential candidate for developing new antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Certain derivatives have shown cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents. Studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .
Building Block for Heterocycles
Methyl 2-methyl-6-oxo-1,6-dihydropyrimidine derivatives serve as versatile building blocks in organic synthesis. They can be utilized in the synthesis of more complex heterocyclic compounds through reactions such as cycloaddition and condensation reactions. This versatility makes them valuable in synthesizing pharmaceuticals and agrochemicals .
Synthesis of Pyrazole Derivatives
Recent studies have explored the use of this compound in synthesizing pyrazole derivatives via 1,3-dipolar cycloaddition reactions. These pyrazoles have been noted for their biological activities, including anti-inflammatory and analgesic effects, further expanding the utility of methyl 2-methyl-6-oxo-1,6-dihydropyrimidine in medicinal chemistry .
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can disrupt metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrimidine Derivatives
| Compound Name | Substituent (2-position) | 4-position Functional Group | Salt Form | CAS Number | Molecular Formula |
|---|---|---|---|---|---|
| This compound | Methyl | Methyl ester | Hydrochloride | EN300-392921* | C₈H₁₁ClN₂O₃† |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Chlorine | Carboxylic acid | None | 89581-58-8 | C₆H₅ClN₂O₂ |
| Methyl 2-amino-6-oxo-1,6-dihydropyrimidine-4-carboxylate | Amino | Methyl ester | None | 21615-64-5 | C₆H₇N₃O₃ |
| 2-Cyclopropyl-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | Cyclopropyl | Carboxylic acid | None | 2345470-43-9 | C₉H₁₀N₂O₃ |
| Methyl 2-(benzyloxycarbonylamino-propan-2-yl)-5-hydroxy-1-methyl-6-oxo-...‡ | Benzyloxycarbonylamino | Methyl ester | None | 922-554-0 | C₁₈H₂₁N₃O₆ |
*CAS from Enamine Ltd ; †Calculated based on molecular formula in ; ‡Truncated name for brevity .
Functional and Reactivity Differences
- In contrast, the 2-chloro substituent () is electron-withdrawing, increasing electrophilicity at adjacent positions .
- Solubility : The hydrochloride salt form of the target compound enhances aqueous solubility compared to neutral carboxylic acids (e.g., 2-cyclopropyl derivative in ). Esters (e.g., ) generally exhibit lower polarity than carboxylic acids, reducing water solubility but improving lipid membrane permeability .
- Synthetic Utility: The methyl ester in the target compound allows hydrolysis to carboxylic acids for further coupling reactions. The amino group in Methyl 2-amino-6-oxo-1,6-dihydropyrimidine-4-carboxylate () enables nucleophilic substitutions or condensations, expanding its role in heterocyclic synthesis .
Biological Activity
Methyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate hydrochloride (CAS No. 2094178-29-5) is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
- Molecular Formula : C7H9ClN2O3
- Molecular Weight : 204.61 g/mol
- CAS Number : 2094178-29-5
- IUPAC Name : Methyl 2-methylene-6-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrochloride
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
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Inhibition of COX Enzymes :
- The compound exhibits inhibitory activity against both COX-1 and COX-2 enzymes. For example, related pyrimidine derivatives have shown IC50 values against COX enzymes ranging from approximately 19 to 42 μM .
- A comparative analysis revealed that certain derivatives displayed even stronger inhibition than established anti-inflammatory drugs like celecoxib and indomethacin .
- Case Study :
Antimicrobial Activity
The antimicrobial potential of methyl 2-methyl-6-oxo has also been explored, particularly against various bacterial strains.
- In Vitro Studies :
- Table of Antimicrobial Activity :
| Compound | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| Methyl 2-methyl-6-oxo | E. coli | 15 mm |
| Methyl 2-methyl-6-oxo | Bacillus subtilis | 18 mm |
| Indomethacin | E. coli | 16 mm |
| Indomethacin | Bacillus subtilis | 17 mm |
Structure–Activity Relationship (SAR)
Understanding the SAR of methyl 2-methyl-6-oxo is crucial for optimizing its biological activity.
- Functional Groups :
- Comparative Analysis :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Methyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification or alkylation of pyrimidine precursors. For example, methyl ester formation may involve reacting the carboxylic acid derivative with methanol under acidic conditions, as seen in analogous pyrimidine syntheses . Catalysts such as magnesium methoxide in dimethyl sulfoxide (DMSO) have been used for similar reactions to improve yield and regioselectivity . Optimization should focus on solvent choice (e.g., DMSO for polar intermediates), temperature control (60–80°C), and catalyst loading (1–5 mol%). Post-synthesis purification via recrystallization or HPLC is critical, given the compound’s reported 95% purity in commercial batches .
Q. How can the crystal structure of this compound be determined, and which software tools are suitable for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection requires high-resolution detectors, followed by structure solution using direct methods (e.g., SHELXS) and refinement via SHELXL . For visualization and hydrogen-bond analysis, Mercury CSD 2.0 is recommended to map intermolecular interactions, such as O–H···O bonds observed in related pyrimidine carboxylates . The WinGX suite provides an integrated workflow for small-molecule crystallography, including data merging and symmetry checks .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer :
- NMR : Analyze and spectra to confirm the methyl ester (δ ~3.8 ppm for COOCH) and dihydropyrimidine ring protons (δ 5.5–6.5 ppm).
- IR : Look for carbonyl stretches (C=O at ~1700 cm) and N–H/O–H vibrations (3300–3500 cm).
Discrepancies between experimental and computational spectra (e.g., DFT-predicted vs. observed peaks) should be resolved by cross-validating with crystallographic data .
Advanced Research Questions
Q. How can intermolecular hydrogen-bonding networks in this compound be systematically analyzed, and what implications do they have for solid-state stability?
- Methodological Answer : Use Mercury’s "Materials Module" to identify O–H···O and N–H···Cl interactions, which stabilize the crystal lattice . For example, intramolecular O–H···O bonds in analogous structures reduce conformational flexibility, while intermolecular bonds enhance packing efficiency . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can correlate hydrogen-bond density with melting points or decomposition temperatures.
Q. What experimental and computational approaches are used to resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer :
- Experimental : Perform variable-temperature NMR to assess dynamic effects (e.g., tautomerism) that may obscure resonance assignments.
- Computational : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Mercury’s packing similarity tool can identify polymorphs that might explain spectral variations .
Q. How can the compound’s stability under varying pH and temperature conditions be evaluated for long-term storage in research settings?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Dissolve the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC at 24-hour intervals.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C) . Store samples in anhydrous, inert atmospheres to prevent hydrolysis of the ester group.
Q. What strategies are effective for screening polymorphs of this compound, and how do they impact bioavailability in preclinical studies?
- Methodological Answer : Employ high-throughput crystallization trials using solvents of varying polarity (e.g., ethanol, acetonitrile). Mercury’s void analysis can predict solvent-accessible regions prone to polymorphism . For bioavailability, compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : Use molecular electrostatic potential (MEP) maps generated via DFT to identify electrophilic sites (e.g., carbonyl carbons) and nucleophilic regions (e.g., deprotonated hydroxyl groups). Validate predictions with kinetic studies, such as monitoring ester hydrolysis rates under basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
